molecular formula C10H15FN2O5 B15131741 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B15131741
M. Wt: 262.23 g/mol
InChI Key: JAQBDYKLEGFUAB-KWCDMSRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves several steps. One common synthetic route starts with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose . The key steps include:

Chemical Reactions Analysis

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reference compound in studies involving nucleoside analogs.

    Medicine: As an impurity in Clevudine, it is studied for its potential effects on the efficacy and safety of the drug.

    Industry: It is used in the development of antiviral drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its incorporation into viral DNA, leading to chain termination. This inhibits viral replication and reduces the viral load in infected cells . The molecular targets include viral polymerases, which are essential for the replication of viral genetic material .

Properties

Molecular Formula

C10H15FN2O5

Molecular Weight

262.23 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17)/t4?,5-,6-,7-,9-/m1/s1

InChI Key

JAQBDYKLEGFUAB-KWCDMSRLSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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